ethyl 5-methoxy-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate
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Overview
Description
ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiazole derivatives also exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE typically involves multi-step reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea . The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone . The final step involves coupling the thiazole and indole moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The thiazole ring can also interact with biological molecules, enhancing the compound’s overall biological activity . These interactions can lead to the inhibition of key pathways involved in disease progression, such as cell proliferation in cancer.
Comparison with Similar Compounds
ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE can be compared with other indole and thiazole derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share similar structural features but differ in their specific biological activities.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir exhibit antimicrobial and antiviral properties, respectively.
The uniqueness of ETHYL 5-METHOXY-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE lies in its combined indole and thiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N4O4S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-[[2-(1,3-thiazol-2-ylamino)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H18N4O4S/c1-3-25-16(23)15-14(11-8-10(24-2)4-5-12(11)20-15)21-13(22)9-19-17-18-6-7-26-17/h4-8,20H,3,9H2,1-2H3,(H,18,19)(H,21,22) |
InChI Key |
MZGSVJXFWXPVQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CNC3=NC=CS3 |
Origin of Product |
United States |
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